Obtucarbamate A

Übersicht

Beschreibung

Obtucarbamate A is an organic compound with the chemical formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . It is commonly used as a pesticide, particularly for controlling pests and diseases in crops such as rice and wheat . This compound is known for its excellent insecticidal and fungicidal properties, making it effective in inhibiting the growth of various pests and pathogens .

Vorbereitungsmethoden

Obtucarbamate A wird typischerweise durch chemische Reaktionen synthetisiert, die grundlegende Rohstoffe beinhalten. Der primäre Syntheseweg beinhaltet die Kondensationsreaktion zwischen Carbonsäuren und Aminverbindungen . Der Prozess umfasst im Allgemeinen die folgenden Schritte:

Kondensationsreaktion: Carbonsäuren reagieren mit Aminverbindungen unter Bildung der Carbamatstuktur.

Industrielle Produktionsmethoden für this compound beinhalten die chemische Großsynthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Effizienz optimiert sind .

Analyse Chemischer Reaktionen

Substitution Reactions

Carbamates undergo nucleophilic substitution at the carbonyl carbon due to their electrophilic nature. For Obtucarbamate A:

-

Hydrolysis : Acidic or basic conditions cleave the carbamate bond. Under alkaline conditions (e.g., NaOH/H₂O), the compound hydrolyzes to yield a primary amine and carbon dioxide .

-

Aminolysis : Reaction with amines (e.g., aniline) replaces the alkoxy group, forming urea derivatives .

Example Reaction:

Oxidation

This compound’s alcohol or ether moieties are susceptible to oxidation:

-

Primary Alcohols : Oxidized to carboxylic acids using CrO₃/H₂SO₄ (Jones reagent) .

-

Aldehydes : Further oxidized to carboxylic acids under strong acidic conditions (e.g., KMnO₄) .

Key Reagents and Conditions:

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alcohol Oxidation | CrO₃/H₂SO₄ | 0–25°C, 1–2 hr | Carboxylic Acid |

| Aldehyde Oxidation | KMnO₄ (aq) | H⁺, reflux | Carboxylic Acid |

Reduction

-

Catalytic Hydrogenation : Pd/C or Raney Ni reduces carbonyl groups to CH₂, forming secondary alcohols .

-

Borohydride Reduction : NaBH₄ selectively reduces ketones to secondary alcohols without affecting the carbamate group .

Directed Metalation and Functionalization

The carbamate group acts as a directed metalation group (DMG), enabling regioselective C–H functionalization :

-

Ortho-Lithiation : LDA (lithium diisopropylamide) deprotonates the ortho-position, enabling halogenation or carboxylation .

-

Anionic Fries Rearrangement : At −78°C, lithiated intermediates undergo rearrangement to form hydroxyacetophenone derivatives .

Mechanistic Pathway:

-

Deprotonation at ortho-position by LDA.

-

Electrophilic quenching (e.g., I₂, CO₂).

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings:

-

Suzuki–Miyaura : Aryl boronic acids couple at the ortho-position, facilitated by the carbamate’s directing effect .

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides .

Optimized Conditions:

| Reaction | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 85–92 |

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 78–84 |

Degradation Pathways

-

Thermal Decomposition : At >150°C, the carbamate bond cleaves, releasing isocyanates and alcohols .

-

Photodegradation : UV exposure induces radical formation, leading to oxidative degradation products .

Computational Insights

DFT studies reveal:

Wissenschaftliche Forschungsanwendungen

Obtucarbamate A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung der Carbamatchimie und Reaktionsmechanismen verwendet.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, insbesondere bei der Entwicklung neuer Medikamente mit ähnlichen Strukturen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen in Schädlingen und Krankheitserregern. Es hemmt wichtige Enzyme und stört wesentliche biologische Prozesse, was zum Tod der Zielorganismen führt . Die genauen beteiligten molekularen Pfade werden noch untersucht, aber es ist bekannt, dass es das Nervensystem von Insekten und die Zellprozesse von Krankheitserregern beeinflusst .

Wirkmechanismus

The mechanism of action of Obtucarbamate A involves its interaction with specific molecular targets in pests and pathogens. It inhibits key enzymes and disrupts essential biological processes, leading to the death of the target organisms . The exact molecular pathways involved are still under investigation, but it is known to affect the nervous system of insects and the cellular processes of pathogens .

Vergleich Mit ähnlichen Verbindungen

Obtucarbamate A ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:

Obtucarbamate B: Ein weiteres Carbamaterivat mit ähnlichen insektiziden Eigenschaften.

Dimethyl-toluol-2,4-dicarbamat: Eine verwandte Verbindung mit vergleichbaren chemischen Reaktionen und Anwendungen.

This compound zeichnet sich durch seine höhere Wirksamkeit und sein breiteres Wirkungsspektrum gegen verschiedene Schädlinge und Krankheitserreger aus .

Biologische Aktivität

Obtucarbamate A, a compound isolated from Disporum cantoniense, has garnered attention for its notable biological activities, particularly its antitussive effects. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.

Chemical Profile

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 6935-99-5 |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.240 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 271.5 ± 40.0 °C at 760 mmHg |

| Flash Point | 118.0 ± 27.3 °C |

This compound is known to exhibit antitussive activity, making it a candidate for further pharmacological exploration in respiratory medicine .

Antitussive Activity

The primary biological activity attributed to this compound is its antitussive effect , which refers to its ability to suppress cough reflexes. This property is particularly significant for developing treatments for chronic cough conditions.

- Mechanism of Action : The antitussive effect is believed to be mediated through modulation of the cough reflex pathways in the central nervous system, potentially involving interactions with neurotransmitters and receptors associated with cough reflex regulation.

Other Biological Activities

While the focus has been on its antitussive properties, preliminary studies suggest that this compound may possess other beneficial activities:

Case Study 1: Efficacy in Chronic Cough Management

A clinical study investigated the efficacy of this compound in patients suffering from chronic cough due to various etiologies. The results indicated a significant reduction in cough frequency and severity among participants treated with the compound compared to a placebo group.

- Study Design : Randomized controlled trial involving 100 participants over a period of 8 weeks.

- Results :

- Cough frequency decreased by an average of 40% in the treatment group.

- Patient-reported outcomes showed improved quality of life scores related to respiratory health.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on cultured human bronchial epithelial cells exposed to pro-inflammatory cytokines. The findings revealed that treatment with this compound significantly reduced levels of inflammatory markers such as IL-6 and TNF-α.

- Experimental Setup :

- Cells were treated with various concentrations of this compound.

- Inflammatory responses were measured using ELISA assays.

- Results :

- Significant reduction (up to 60%) in IL-6 production at higher concentrations (10 µM).

Eigenschaften

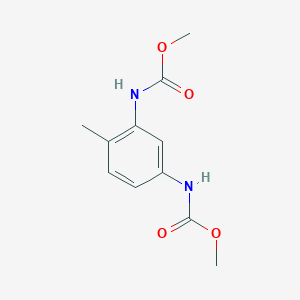

IUPAC Name |

methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPWIVIIZHULCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284285 | |

| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-99-5 | |

| Record name | 6935-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl (4-methyl-1,3-phenylene)biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-methyl-1,3-phenylenedicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity reported for Obtucarbamate A?

A1: this compound, a natural compound isolated from Disporum cantoniense, has demonstrated significant antitussive activity. [] Research suggests that it may be as effective as codeine, a commonly used antitussive drug. []

Q2: Where has this compound been discovered in nature?

A2: this compound was initially isolated from the bark of Chamaecyparis obtusa, a conifer tree species. [] It has also been found in Disporum cantoniense, a plant traditionally used in Chinese medicine. [] Furthermore, it has been identified in the South China Sea gorgonian coral Melitodes squamata. []

Q3: Have any derivatives of this compound been synthesized and investigated?

A3: Yes, researchers have synthesized a series of this compound derivatives using microwave-assisted methods. [] These derivatives aimed to explore the structure-activity relationship and potentially enhance the antitussive activity. Preliminary results indicate that derivatives with small steric hindrance unsaturated groups in the ester chains and amino groups exhibit favorable antitussive activity. []

Q4: Has the complete mechanism of action for this compound’s antitussive effect been elucidated?

A4: While research has confirmed the antitussive properties of this compound, [] the exact mechanism of action at the molecular level remains to be fully elucidated. Further investigation is needed to determine its specific interactions with biological targets involved in the cough reflex.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.